molecular formula C14H17NO2 B15067309 1'-Methylspiro[isochroman-1,4'-piperidin]-3-one

1'-Methylspiro[isochroman-1,4'-piperidin]-3-one

Katalognummer: B15067309
Molekulargewicht: 231.29 g/mol
InChI-Schlüssel: JLBPEVVACUJNBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1’-Methylspiro[isochroman-1,4’-piperidin]-3-one is a spirocyclic compound that features a unique structure combining an isochroman ring and a piperidinone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1’-Methylspiro[isochroman-1,4’-piperidin]-3-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of isochroman derivatives with piperidinone precursors under specific conditions. For example, the key intermediate can be synthesized by reacting isochroman with piperidinone in the presence of a base such as sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of 1’-Methylspiro[isochroman-1,4’-piperidin]-3-one may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1’-Methylspiro[isochroman-1,4’-piperidin]-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles such as amines, alcohols

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted spirocyclic compounds with various functional groups.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1’-Methylspiro[isochroman-1,4’-piperidin]-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1’-Methylspiro[isochroman-1,4’-piperidin]-3-one is unique due to its combination of an isochroman ring and a piperidinone ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C14H17NO2

Molekulargewicht

231.29 g/mol

IUPAC-Name

1'-methylspiro[4H-isochromene-1,4'-piperidine]-3-one

InChI

InChI=1S/C14H17NO2/c1-15-8-6-14(7-9-15)12-5-3-2-4-11(12)10-13(16)17-14/h2-5H,6-10H2,1H3

InChI-Schlüssel

JLBPEVVACUJNBA-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC2(CC1)C3=CC=CC=C3CC(=O)O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.